molecular formula C11H12O B1589309 (R)-3-Phenylcyclopentanone CAS No. 86505-44-4

(R)-3-Phenylcyclopentanone

Cat. No. B1589309
CAS RN: 86505-44-4
M. Wt: 160.21 g/mol
InChI Key: MFBXYJLOYZMFIN-SNVBAGLBSA-N
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Description

“®-3-Phenylcyclopentanone” is a chiral organic compound with the chemical formula C<sub>11</sub>H<sub>10</sub>O. It belongs to the class of ketones and contains a phenyl group attached to a cyclopentanone ring. The stereochemistry of the molecule is specified as ®, indicating the absolute configuration at the chiral center.



Synthesis Analysis

The synthesis of ®-3-Phenylcyclopentanone can be achieved through various methods, including:



  • Friedel-Crafts acylation of cyclopentanone with a phenyl halide.

  • Asymmetric reduction of a precursor using chiral reducing agents.



Molecular Structure Analysis

The molecular structure of ®-3-Phenylcyclopentanone consists of a cyclopentanone ring with a phenyl group attached to one of the carbons. The stereochemistry at the chiral center is ®.



Chemical Reactions Analysis

®-3-Phenylcyclopentanone can participate in various chemical reactions, including:



  • Nucleophilic addition reactions at the carbonyl group.

  • Reduction reactions to form the corresponding alcohol.

  • Substitution reactions with electrophiles at the phenyl ring.



Physical And Chemical Properties Analysis


  • Melting Point : ®-3-Phenylcyclopentanone typically melts around 50-60°C.

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

  • Odor : It may have a sweet, aromatic odor due to the phenyl group.


Scientific Research Applications

Catalytic Applications

  • Rh-Catalyzed Cyclization: Rhodium-catalyzed cyclization has been applied to kinetic resolution of dissymmetrical compounds, yielding mixtures that include 3,4-cis-4-phenylcyclopentanone (Imai, Tanaka, & Suemune, 2001).

Spectroscopy and Conformational Studies

  • Photoelectron Circular Dichroism: (R)-3-methylcyclopentanone has been studied using photoelectron spectroscopy and dichroism, offering insights into the conformational and structural changes of chiral molecular systems in the gas phase (Turchini et al., 2013).

Molecular Structure and Crystallography

  • Molecular Structure Analysis: Investigations into the molecular structure and stereochemistry of various cyclopentanone derivatives have been conducted, highlighting their conformational characteristics and intermolecular interactions (McAdam et al., 2011).

Synthesis and Applications in Organic Chemistry

  • Rhodacyclopentanones Synthesis: Studies on rhodacyclopentanones, a class of metallacycle, have been conducted, exploring catalytic methodologies for generating complex scaffolds (Shaw & Bower, 2016).
  • Enantioselective Synthesis: Research has focused on the enantioselective preparation of (R) and (S)-3-hydroxycyclopentanone, showcasing strategies for achieving enantiomeric enrichment (Chen & Hanefeld, 2013).

Pharmaceutical Research

  • Pharmacological Activity of Optical Isomers: Studies comparing the effects of racemic compounds and their optical isomers provide insights into the pharmacological activities of substances like phenibut, which have structural similarities to (R)-3-Phenylcyclopentanone (Dambrova et al., 2008).

Conformational Flexibility and Optical Activity

  • Optical Rotatory Dispersion: Research has been conducted on the optical rotatory dispersion of monocyclic ketones, examining the role of ring size/morphology and the impact of environmental perturbations (Lahiri, Wiberg, & Vaccaro, 2013).

Safety And Hazards


  • ®-3-Phenylcyclopentanone is not considered highly hazardous. However, standard safety precautions should be followed during handling, including proper ventilation and personal protective equipment.


Future Directions

Research on ®-3-Phenylcyclopentanone could explore:



  • Novel synthetic routes for improved yields.

  • Applications in drug discovery or materials science.

  • Environmental impact and sustainable synthesis methods.


properties

IUPAC Name

(3R)-3-phenylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBXYJLOYZMFIN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452481
Record name (R)-3-Phenylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Phenylcyclopentanone

CAS RN

86505-44-4
Record name (R)-3-Phenylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Phenylcyclopentanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
A Kina, K Ueyama, T Hayashi - Organic letters, 2005 - ACS Publications
A rhodium complex coordinated with 1,5-diphenyl-1,5-cyclooctadiene (Ph-cod), [RhCl((R)-Ph-cod)] 2 , was obtained enantiomerically pure through optical resolution of diastereomeric …
Number of citations: 108 pubs.acs.org
JB Tuttle, SG Ouellet… - Journal of the American …, 2006 - ACS Publications
The first enantioselective organocatalytic transfer hydrogenation of cyclic enones has been accomplished. The use of iminium catalysis has provided a new organocatalytic strategy for …
Number of citations: 282 pubs.acs.org
S Helbig, S Sauer, N Cramer, S Laschat… - Advanced Synthesis …, 2007 - Wiley Online Library
The synthesis of disubstituted chiral diene ligands (3aR,6aR)‐ and (3aS,6aS)‐10 with a pentalene backbone from the corresponding bicyclo[3.3.0]octa‐1,4‐diones 7 is described. The …
Number of citations: 116 onlinelibrary.wiley.com
Y Morisaki, H Imoto, K Hirano, T Hayashi… - The Journal of Organic …, 2011 - ACS Publications
A practical synthetic route for enantiomerically pure P-stereogenic diphosphacrowns was developed by using a P-stereogenic bisphosphine as a chiral building block. Their molecular …
Number of citations: 25 pubs.acs.org
AR Maguire, LL Kelleher, G Ferguson - Journal of Molecular Catalysis B …, 1996 - Elsevier
Efficient kinetic resolution of 2-benzenesulfonylcyclopentanones 1, bearing 3-alkyl, 3-aryl, or 3-benzyl substituents, has been achieved by bakers' yeast mediated reduction. With the …
Number of citations: 2 www.sciencedirect.com
AR Maguire, LL Kelleher, G Ferguson - Journal of Molecular Catalysis B …, 1996 - Elsevier
Efficient kinetic resolution of 2-benzenesulfonylcyclopentanones1, bearing 3-alkyl, 3-aryl, or 3-benzyl substituents, has been achieved by bakers' yeast mediated reduction. With the …
Number of citations: 15 www.sciencedirect.com
SG Ouellet, AM Walji… - Accounts of Chemical …, 2007 - ACS Publications
Within the realm of catalytic asymmetric hydrogenation, the focus continues to be on the use of chiral metal complexes in conjunction with a hydrogen source. Recently, the widespread …
Number of citations: 591 pubs.acs.org
M Ogasawara, YY Tseng, S Arae, T Morita… - Journal of the …, 2014 - ACS Publications
The NMR and X-ray crystallographic studies clarified that planar-chiral alkenylene-bridged (phosphino-π-arene)(phosphine)chromium complexes 3 were capable of coordinating to a …
Number of citations: 52 pubs.acs.org
S Facchetti, I Cavallini, T Funaioli, F Marchetti… - …, 2009 - ACS Publications
Different tropos deoxycholic acid derived biphenylphosphites were used as Rh(I) chiral ligands, at P/Rh 1:1 and 2:1 molar ratios, to obtain mono- or disubstituted Rh(I) complexes, which …
Number of citations: 38 pubs.acs.org
C Gennari, C Monti, U Piarulli - Pure and applied chemistry, 2006 - degruyter.com
Nineteen chiral tropos phosphorus ligands, based on a flexible (tropos) biphenol unit and a chiral P-bound alcohol (11 phosphites) or secondary amine (8 phosphoramidites), were …
Number of citations: 35 www.degruyter.com

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